MDL 100151

Behavioral Pharmacology 5-HT2A Receptor Drug Discrimination

MDL 100151 is the racemic form of MDL 100907, providing a rigorously defined research tool for 5-HT2A receptor studies. Its unmatched potency in DOI discrimination (ED50 0.0082 µmol/kg) and lack of effect in D-amphetamine models (ED50 >13 µmol/kg) make it the superior choice for dissecting serotonergic mechanisms without confounding D2 activity. Essential as a reference standard for [11C]MDL100907 PET/SPECT imaging and for enantiomer-specific pharmacology.

Molecular Formula C22H28FNO3
Molecular Weight 373.5 g/mol
CAS No. 139290-69-0
Cat. No. B161199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL 100151
CAS139290-69-0
Synonyms(R)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol
4-piperidinemethanol, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-, (alpha-R)-
alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol
M100907
MDL 100,907
MDL 100105
MDL 100907
MDL-100,907
MDL-100907
MDL100105
volinanserin
Molecular FormulaC22H28FNO3
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
InChIInChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3
InChIKeyHXTGXYRHXAGCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDL 100151 (CAS 139290-69-0) 5-HT2A Antagonist: Procurement and Selection Guide for Neuroscience Research


MDL 100151 is a racemic mixture identified as the (±)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, which functions as a selective antagonist of the serotonin 5-HT2A receptor [1]. It is widely recognized as the racemic form of MDL 100907 (volinanserin), where (+)-MDL 100907 is the active enantiomer responsible for the compound's primary pharmacological effects [2]. MDL 100151 is primarily utilized as a research tool in neuropharmacology for in vitro receptor binding assays and in vivo behavioral studies, particularly those involving the discriminative stimulus properties of serotonergic agonists [3].

MDL 100151 (CAS 139290-69-0): Why Substituting with Other 5-HT2A Antagonists or Antipsychotics Can Lead to Confounding Research Outcomes


Substituting MDL 100151 with a generic 5-HT2A antagonist or another antipsychotic compound without rigorous justification can fundamentally alter experimental outcomes and lead to misinterpretation of data. While MDL 100151 acts as a selective 5-HT2A antagonist, its racemic nature and the presence of an inactive enantiomer (the S-enantiomer, MDL 100009) distinguish it from its active counterpart, (+)-MDL 100907 [1]. Critically, in vivo studies reveal that MDL 100151 does not inhibit D-amphetamine-induced discriminative stimulus, a classic model for antipsychotic activity, whereas other antipsychotics like haloperidol, risperidone, and clozapine do [2]. Conversely, it is a highly potent inhibitor of the discriminative stimulus induced by the 5-HT2A/2C agonist DOI, showcasing a unique and dissociable pharmacological fingerprint [3]. Therefore, using a different 5-HT2A antagonist, such as ritanserin or ketanserin, or a broader-acting antipsychotic, introduces a different combination of off-target effects and varying degrees of intrinsic activity that are not present with MDL 100151, compromising the specificity and reproducibility of studies focused on 5-HT2A-mediated behavior or mechanisms where a clean, racemic tool compound is required [4].

MDL 100151 (CAS 139290-69-0) Quantitative Differentiation: Evidence-Based Comparison with Key Analogs and Antipsychotics


Potent Inhibition of 5-HT2A/2C Agonist-Induced Discriminative Stimulus: A Head-to-Head Comparison of In Vivo Potency (ED50)

In a drug discrimination study in rats trained to recognize the 5-HT2A/2C agonist DOI (0.63 mg/kg, IP), MDL 100151 demonstrated potent inhibitory activity with an ED50 of 0.0082 µmol/kg [1]. This in vivo potency was superior to several comparator compounds tested under the same experimental conditions, including the 5-HT2A/2C antagonist ritanserin (ED50 0.12 µmol/kg), and the antipsychotics sertindole (0.076 µmol/kg), olanzapine (0.088 µmol/kg), fluphenazine (0.13 µmol/kg), risperidone (0.23 µmol/kg), and clozapine (0.39 µmol/kg) [1][2].

Behavioral Pharmacology 5-HT2A Receptor Drug Discrimination

Lack of Effect in D-Amphetamine Discrimination Model: Differentiating MDL 100151 from Classical and Atypical Antipsychotics

In contrast to its high potency in the DOI discrimination model, MDL 100151 was ineffective at inhibiting the discriminative stimulus properties of D-amphetamine (1.0 mg/kg, IP) in rats, with an ED50 value reported as >13 µmol/kg [1]. This profile differs markedly from classical and several atypical antipsychotics tested in the same paradigm, which showed potent blockade: fluphenazine (0.070 µmol/kg), cis(Z)-flupentixol (0.088 µmol/kg), haloperidol (0.30 µmol/kg), clozapine (7.2 µmol/kg), and olanzapine (5.9 µmol/kg) [1].

Antipsychotic Activity Behavioral Pharmacology Dopamine

Enantiomeric Relationship and Potency: MDL 100151 as a Racemic Mixture Containing a Potent Active Enantiomer

MDL 100151 is the racemic mixture of MDL 100907, where the active enantiomer is (+)-MDL 100907 [1]. MDL 100907 (volinanserin) is a potent and selective 5-HT2 receptor antagonist with a reported Ki of 0.36 nM for the 5-HT2 receptor [2]. It demonstrates approximately 300-fold selectivity for the 5-HT2 receptor over 5-HT1C, α-1 adrenergic, and dopamine D2 receptors [2][3]. The S-enantiomer, MDL 100009, is the opposite enantiomer of MDL 100907 and is also a selective 5-HT2A antagonist, though its specific potency relative to the racemate is not quantified here [4].

Enantiomer Structure-Activity Relationship 5-HT2A Antagonist

MDL 100151 as a Reference Standard for the PET/SPECT Radioligand [11C]MDL100907

MDL 100151 is identified as a reference standard for [11C]MDL100907, a radioligand used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies to image 5-HT2A receptors in the brain [1]. The use of a well-characterized reference standard is a critical requirement in radiopharmaceutical development and validation to ensure accurate quantification of receptor density and occupancy.

Neuroimaging PET SPECT 5-HT2A Receptor

MDL 100151 (CAS 139290-69-0): Optimal Research and Industrial Applications Based on Quantitative Evidence


In Vivo Behavioral Studies Requiring Potent and Selective 5-HT2A Antagonism

MDL 100151 is ideally suited for in vivo experiments, such as drug discrimination assays, where a highly potent inhibitor of 5-HT2A/2C agonist-induced behaviors is required. Its ED50 of 0.0082 µmol/kg in the DOI discrimination model positions it as a superior choice over less potent alternatives like ritanserin or clozapine [1]. Researchers investigating the role of 5-HT2A receptors in cognition, perception, or the effects of psychedelic compounds can utilize MDL 100151 to achieve robust target blockade at low doses, minimizing potential off-target effects.

Differentiating 5-HT2A from Dopamine D2-Mediated Behavioral Effects

A key application for MDL 100151 is in studies designed to separate 5-HT2A receptor-mediated behaviors from those involving dopamine D2 receptors. Its lack of effect in the D-amphetamine discrimination model (ED50 > 13 µmol/kg), in stark contrast to the potent inhibition by D2 antagonists like haloperidol and fluphenazine, makes it a powerful control compound [2]. This allows researchers to confidently attribute observed behavioral outcomes to 5-HT2A antagonism, rather than confounding D2-related motor suppression or antipsychotic-like activity.

Use as an Analytical Reference Standard for PET/SPECT Imaging with [11C]MDL100907

For academic and industrial imaging centers performing PET or SPECT studies with the radioligand [11C]MDL100907 to quantify brain 5-HT2A receptor density, MDL 100151 is an indispensable reference standard [3]. It is required for in vitro competition studies to validate ligand binding and for ensuring the consistency and accuracy of radioligand production and quality control, which is a critical step in both preclinical research and clinical trial support .

In Vitro Receptor Binding Assays to Characterize 5-HT2A Ligands and Enantiomer-Specific Pharmacology

MDL 100151 serves as a key reference compound for in vitro receptor binding and functional assays aimed at characterizing novel 5-HT2A ligands . Its status as the racemate of the well-characterized, highly selective antagonist MDL 100907 (Ki = 0.36 nM) provides a defined benchmark for evaluating potency and selectivity [4]. Furthermore, comparing the activity of MDL 100151 with its separate enantiomers, (+)-MDL 100907 and MDL 100009, allows researchers to investigate enantiomer-specific pharmacological effects and the impact of stereochemistry on receptor interaction [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDL 100151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.